An In-Depth Technical Guide to the Synthesis of 1-(Methylcarbamoyl)cyclopropane-1-carboxylic Acid
An In-Depth Technical Guide to the Synthesis of 1-(Methylcarbamoyl)cyclopropane-1-carboxylic Acid
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of a robust and scientifically vetted synthetic pathway for 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid. This valuable building block, featuring a constrained cyclopropane scaffold, is of significant interest in medicinal chemistry for the development of novel therapeutics. The core of this guide focuses on a strategic pathway commencing with the Bucherer-Bergs reaction on a cyclopropanone synthon to construct the key 1-aminocyclopropane-1-carboxylic acid (ACC) intermediate. Subsequent hydrolysis and targeted N-functionalization complete the synthesis. Each step is detailed with mechanistic insights, step-by-step protocols, and critical process considerations to ensure reproducibility and high fidelity. Alternative synthetic strategies are also briefly discussed to provide a broader context for researchers.
Introduction and Retrosynthetic Strategy
1-(Methylcarbamoyl)cyclopropane-1-carboxylic acid is a conformationally restricted analog of N-acetylglycine. Its rigid cyclopropane core makes it an attractive scaffold in drug design, enabling the precise orientation of functional groups for optimal interaction with biological targets. The synthesis of such substituted cyclopropanes requires a strategic approach to control the introduction of functional groups onto the sterically hindered quaternary carbon center.
A logical retrosynthetic analysis of the target molecule identifies 1-aminocyclopropane-1-carboxylic acid (ACC) as the pivotal intermediate. The final carbamoyl group can be readily installed on the primary amine of ACC. ACC itself can be disconnected via a hydantoin intermediate, which points to the powerful Bucherer-Bergs multicomponent reaction as a key transformation, utilizing cyclopropanone as the starting ketone.
Caption: Retrosynthetic analysis of the target molecule.
Core Synthesis Pathway: From Cyclopropanone to Final Product
The recommended pathway is a four-step sequence that is both convergent and utilizes well-established, high-yielding reactions.
Caption: Overall synthetic pathway.
Step 1: Generation of Cyclopropanone
Cyclopropanone itself is a labile compound due to significant ring strain.[1] For synthetic applications, it is often generated in situ or used in the form of a more stable synthon, such as a hemiacetal or acetal. A practical laboratory-scale synthesis involves the reaction of ketene with diazomethane at low temperatures (-145 °C).[1][2] For the subsequent Bucherer-Bergs reaction, a cyclopropanone ethyl hemiacetal or a similar stable precursor is recommended.[1]
Step 2: Bucherer-Bergs Reaction for Spirohydantoin Formation
The Bucherer-Bergs reaction is a classic multicomponent reaction that efficiently produces 5,5-disubstituted hydantoins from ketones.[3][4] This reaction is the cornerstone of the proposed synthesis, establishing the crucial α-amino acid moiety on the cyclopropane ring in a single, efficient step.
Mechanism Insight: The reaction proceeds through the initial formation of a cyanohydrin from the ketone, which then reacts with ammonia (from ammonium carbonate) to form an aminonitrile. The aminonitrile undergoes cyclization with carbon dioxide (also from ammonium carbonate) to form an imino-oxazolidinone, which then rearranges to the thermodynamically stable hydantoin product.[4][5]
Caption: Simplified Bucherer-Bergs reaction mechanism.
Experimental Protocol: Synthesis of Cyclopropane-spiro-5'-hydantoin
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To a stirred solution of ammonium carbonate (e.g., 4 molar equivalents) in a mixture of ethanol and water (e.g., 1:1 v/v), add the cyclopropanone synthon (1 equivalent).
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Add a solution of potassium cyanide (e.g., 2 molar equivalents) in water to the mixture. Caution: Potassium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
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Seal the reaction vessel and heat the mixture to 60-70 °C for several hours (e.g., 10-12 hours), monitoring the reaction by TLC or LC-MS.
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Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Filter the solid, wash with cold water, and then a cold organic solvent (e.g., ethanol) to remove unreacted starting materials and byproducts.
-
Dry the resulting white solid under vacuum to yield cyclopropane-spiro-5'-hydantoin.
Step 3: Hydrolysis of the Spirohydantoin to ACC
The hydantoin ring can be readily cleaved under basic or acidic conditions to yield the corresponding α-amino acid. Basic hydrolysis using a strong base like barium hydroxide or sodium hydroxide is often preferred as it typically results in cleaner reactions and easier product isolation.
Experimental Protocol: Synthesis of 1-Aminocyclopropane-1-carboxylic acid (ACC)
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Suspend the cyclopropane-spiro-5'-hydantoin (1 equivalent) in an aqueous solution of barium hydroxide (e.g., 2-3 equivalents).
-
Heat the mixture to reflux for an extended period (e.g., 24-48 hours) until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess base by bubbling carbon dioxide through the solution or by the dropwise addition of sulfuric acid, which will precipitate barium carbonate or barium sulfate.
-
Filter the reaction mixture to remove the insoluble barium salts.
-
Concentrate the filtrate under reduced pressure. The crude ACC can be purified by recrystallization from a water/ethanol mixture.
Alternatively, acidic hydrolysis can be performed using concentrated hydrochloric acid under reflux.[6]
Step 4: N-Carbamoylation to Yield the Final Product
The final step involves the formation of the N-methylcarbamoyl group on the primary amine of ACC. This is most directly achieved by reacting ACC with methyl isocyanate.[7] The reaction is typically performed in a basic aqueous solution to deprotonate the carboxylic acid and enhance the nucleophilicity of the amine.
Experimental Protocol: Synthesis of 1-(Methylcarbamoyl)cyclopropane-1-carboxylic acid
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Dissolve 1-aminocyclopropane-1-carboxylic acid (ACC) (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 1.1 equivalents) at 0-5 °C.
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To this cold, stirred solution, add methyl isocyanate (1 equivalent) dropwise. Caution: Methyl isocyanate is highly toxic, volatile, and a potent lachrymator. This reaction must be performed in a well-ventilated fume hood with appropriate personal protective equipment.[7]
-
Allow the reaction mixture to stir at low temperature for 1-2 hours and then warm to room temperature, stirring for an additional 12-16 hours.
-
Monitor the reaction for the consumption of ACC.
-
Upon completion, carefully acidify the reaction mixture with cold dilute hydrochloric acid to a pH of ~2-3.
-
The product will precipitate as a white solid. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
The product can be further purified by recrystallization if necessary.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the core synthetic pathway. Yields are representative and may vary based on scale and optimization.
| Step | Key Reagents | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 2 | KCN, (NH₄)₂CO₃ | H₂O / Ethanol | 60 - 70 | 10 - 12 | 70 - 85 |
| 3 | Ba(OH)₂ or HCl | H₂O | Reflux | 24 - 48 | 80 - 95 |
| 4 | CH₃NCO, NaOH | H₂O | 0 - RT | 12 - 18 | 85 - 95 |
Alternative Synthetic Strategies
While the Bucherer-Bergs approach is highly efficient, other routes to the ACC core have been developed and may be suitable depending on available starting materials and scale.
-
From Nitroacetate and 1,2-Dihaloethane: This method involves the alkylation and cyclization of a nitroacetate ester with a 1,2-dihaloethane, followed by reduction of the nitro group to an amine and hydrolysis of the ester.
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From α,β-Unsaturated Carboxylic Acids: Direct cyclopropanation of α,β-unsaturated acids or their derivatives can be achieved using various reagents, including samarium-promoted reactions, although this would require subsequent introduction of the amino and carbamoyl functionalities.
-
Malonic Ester Synthesis: A classic approach to cyclopropane carboxylic acids involves the reaction of diethyl malonate with 1,2-dibromoethane, followed by hydrolysis and decarboxylation. Subsequent functionalization at the C1 position would be necessary.
Conclusion
The synthetic pathway detailed in this guide, centered on the Bucherer-Bergs reaction, offers a reliable and high-yielding route to 1-(methylcarbamoyl)cyclopropane-1-carboxylic acid. The methodology relies on well-understood and scalable chemical transformations, making it suitable for both laboratory-scale synthesis and potential scale-up for drug development programs. The key to this synthesis is the efficient construction of the 1-amino-1-carboxylic acid functionality on the cyclopropane ring, for which the spirohydantoin intermediate serves as a robust and easily accessible precursor. By providing detailed protocols and mechanistic rationale, this guide aims to empower researchers in the synthesis of this valuable and structurally unique building block.
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Favorskii rearrangement. (2023). In Wikipedia. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Favorskii Rearrangement. Retrieved from [Link]
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